2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride
Overview
Description
2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C14H20ClN3O4S and a molecular weight of 361.84 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Commonly use reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Yield sulfonamide or sulfonate ester derivatives.
Reduction Reactions: Produce amine derivatives.
Oxidation Reactions: Form aldehyde or carboxylic acid derivatives.
Scientific Research Applications
2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is not well-documented. compounds with similar structures often act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzenesulfonamide
- 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzenesulfonate
Uniqueness
2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O4S/c1-3-22-12-5-4-11(10-13(12)23(15,20)21)16-14(19)18-8-6-17(2)7-9-18/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFMSUMDSSCVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374474 | |
Record name | 2-Ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725234-38-8 | |
Record name | 2-Ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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